Ethylene urea hemihydrate

Description

Contextualization of Ethylene (B1197577) Urea (B33335) as a Fundamental Cyclic Urea Compound

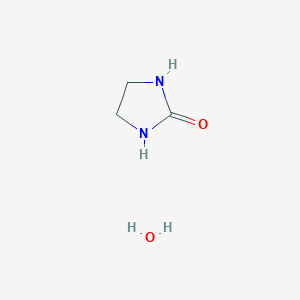

Ethylene urea, also known as 2-imidazolidinone, is a five-membered heterocyclic organic compound. atamankimya.comatamankimya.com It belongs to the class of cyclic ureas and is characterized by a saturated imidazolidine (B613845) ring with a carbonyl group at the second carbon. atamankimya.comatamankimya.com This structure, featuring both amine and carbonyl functionalities, imparts a unique combination of properties, making it a versatile molecule in various chemical applications. atamankimya.comconnectchemicals.com

Fundamentally, ethylene urea serves as a significant building block in organic synthesis and a key component in the formulation of various materials. atamankimya.combasf.com It is recognized for its role as a formaldehyde (B43269) scavenger, effectively reducing free formaldehyde in resin systems used in the textile, construction, and coatings industries. atamankimya.comatamankimya.comatamanchemicals.com Additionally, its derivatives, such as dimethylol ethylene urea, are instrumental as cross-linking agents in producing wrinkle-resistant fabrics. atamankimya.com The polarity and Lewis base characteristics of the ethylene urea ring system also lead to its incorporation into the structures of certain pharmaceutical drugs. atamankimya.com

Significance of Hydration States in Molecular Solid-State Chemistry

The formation of hydrates, where water molecules are incorporated into the crystal lattice of a compound, is a critical phenomenon in solid-state chemistry. melscience.com This process of hydration can significantly alter the physical and chemical properties of a substance without changing its fundamental chemical composition. melscience.comacs.org The presence of water molecules can influence crystal packing, stability, solubility, and even the mechanical properties of the solid material. acs.orgnih.gov

In the context of molecular solids, different hydration states, such as anhydrous forms, monohydrates, dihydrates, or hemihydrates, represent distinct crystalline structures with unique arrangements of molecules and water. acs.org The study of these various hydrated forms is crucial for understanding the behavior of a compound under different environmental conditions, particularly humidity and temperature. acs.org The transition between different hydration states is often reversible and can be influenced by factors like water activity and temperature, highlighting the dynamic nature of these solid forms. acs.org Research into hydration is essential for applications where control over the solid-state properties of a material is paramount, as seen in the pharmaceutical and materials science industries. acs.orgacs.org

Overview of Research Trajectories in Ethylene Urea Hemihydrate Investigations

Research concerning this compound has primarily focused on its synthesis, characterization, and practical applications. Historically, the synthesis of ethylene urea has been explored through various routes, including the reaction of ethylenediamine (B42938) with urea or diethyl carbonate. googleapis.comgoogle.com A notable aspect of its isolation is its crystallization from aqueous solutions as a hemihydrate. googleapis.com This hydrated form contains a half-mole of water for every mole of ethylene urea. connectchemicals.comlangtaichem.com

Investigations have delved into the physical and chemical properties of this compound. It is described as a white to light yellow crystalline solid. fishersci.comchembk.com The melting point of the hemihydrate is reported to be around 58 °C. fishersci.com

The primary application driving research into ethylene urea and its hemihydrate is its function as a formaldehyde scavenger. atamanchemicals.comatamanchemicals.com Studies have explored its effectiveness in reducing formaldehyde emissions from various resin systems, which is a significant concern due to the carcinogenic nature of formaldehyde. atamankimya.com Furthermore, its use as an intermediate in the synthesis of pharmaceuticals, such as the antibiotics Mezlocillin and Azlocillin, has been a subject of investigation. atamanchemicals.comconnectchemicals.comatamanchemicals.com The market trends for ethylene urea also reflect its importance, with growth driven by its use in manufacturing polyethylene (B3416737) and polyurethane, and as a crosslinking agent in the rubber and tire industry. wiseguyreports.com

Chemical Compound Information

| Compound Name |

| Azlocillin |

| Carbon dioxide |

| Diethyl carbonate |

| Dimethylol ethylene urea |

| Ethanolamine |

| Ethylenediamine |

| Ethylene glycol |

| Ethylene urea |

| This compound |

| Formaldehyde |

| Mezlocillin |

| Phosgene |

| Polyethylene |

| Polyurethane |

| Urea |

| Water |

Physicochemical Properties of Ethylene Urea and its Hemihydrate

| Property | Ethylene Urea | This compound |

| Molecular Formula | C₃H₆N₂O nih.gov | C₃H₆N₂O·0.5H₂O connectchemicals.comlangtaichem.com |

| Molecular Weight | 86.09 g/mol nih.gov | ~95.10 g/mol langtaichem.com |

| Appearance | White to off-white solid atamankimya.comchembk.com | White to light yellow powder/solid langtaichem.comfishersci.com |

| Melting Point | 129-132 °C chembk.com | 58 °C fishersci.com |

| CAS Number | 120-93-4 basf.comnih.gov | 121325-67-5 connectchemicals.comatamanchemicals.com |

| Synonyms | 2-Imidazolidinone, Imidazolidin-2-one nih.gov | 2-Imidazolidinone hemihydrate atamanchemicals.comconnectchemicals.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H8N2O2 |

|---|---|

Molecular Weight |

104.11 g/mol |

IUPAC Name |

imidazolidin-2-one;hydrate |

InChI |

InChI=1S/C3H6N2O.H2O/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H2 |

InChI Key |

VYXGDNJISSXLEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)N1.O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Ethylene Urea

Historical and Contemporary Synthetic Pathways for Ethylene (B1197577) Urea (B33335)

The synthesis of ethylene urea (2-imidazolidinone) has evolved significantly since its early preparations. Historically, the compound was produced through various methods, often requiring harsh conditions. In 1886, E. Fischer and H. Koch reported the preparation of ethylene urea by heating ethylenediamine (B42938) with diethyl carbonate in a sealed tube at 180°C. googleapis.comgoogle.com Subsequent early methods included warming an aqueous solution of N,N'-ethylene thiourea (B124793) with freshly precipitated mercuric oxide (1887) and the distillation of aqueous N,N'-ethylene guanidine (B92328) under reduced pressure (1908). google.com

In the 1940s, systematic investigations into more commercially viable routes were undertaken. sciencemadness.org These included reacting urea with ethylenediamine, ethylene glycol, or ethanolamine. googleapis.com Initially, the reaction between urea and ethylenediamine gave poor yields, a result later understood to be due to the unrecognized but crucial role of water as a reaction moderator. googleapis.com

Contemporary synthetic methods have refined these earlier pathways, leading to more efficient and high-yielding processes. Key modern pathways include:

Reaction of Ethylenediamine with Urea: This has become a highly satisfactory method for both laboratory and commercial-scale production, capable of achieving yields of 98% or better at atmospheric pressure. googleapis.comgoogle.comgoogle.comgoogle.com The presence of water is now recognized as beneficial for achieving a more complete conversion. googleapis.com

Reaction of Ethylene Glycol with Urea: This pathway is also a subject of significant study, often involving heating the reactants, sometimes under pressure. sciencemadness.orggoogle.com A two-step process at atmospheric pressure involves first heating ethylene glycol with an excess of urea to form a resinous intermediate, which is then hydrolyzed to yield ethylene urea. sciencemadness.org

Reaction of Ethylenediamine with Carbon Dioxide: This route provides excellent yields (around 98%) of ethylene urea at elevated temperatures and pressures. google.com Modern catalytic systems have enabled this reaction to proceed under milder conditions. researchgate.net

Reaction of Ethanolamine with Urea: Satisfactory yields of ethylene urea can be obtained through this method, which represents an important extension of urea chemistry. sciencemadness.org

Reaction of Alkylene Carbonates with Ammonia (B1221849) or Amines: Ethylene urea can be prepared by reacting ethylene carbonate with ammonia at temperatures between 200 and 290°C. google.com

Catalytic Systems and Reaction Conditions in Ethylene Urea Synthesis

The efficiency and selectivity of ethylene urea synthesis are heavily influenced by the choice of catalytic systems and reaction conditions. A variety of catalysts have been developed to optimize different synthetic routes, often allowing for milder conditions and improved yields.

For the synthesis from urea and ethylene glycol , catalysts such as La(NO₃)₃ have been investigated. scientific.net This reaction is sensitive to pressure; it does not proceed at atmospheric pressure but the yield increases significantly as pressure is reduced. scientific.net With the La(NO₃)₃ catalyst, an optimal yield of 93% for ethylene carbonate (a related compound) was achieved at 413 K and 15 KPa pressure. scientific.net Fe-doped ZnO catalysts derived from zeolitic imidazolate frameworks (ZIF) have also shown excellent activity for this transesterification, driven by a synergy between Lewis acidic and basic sites. elsevierpure.comacs.org

In the direct synthesis from ethylenediamine and carbon dioxide , cerium oxide (CeO₂) has proven to be an effective and reusable heterogeneous catalyst. researchgate.net It facilitates the reaction even at a low CO₂ pressure of 0.3 MPa, with 2-propanol being a preferred solvent. researchgate.net Doping CeO₂ with zirconium has been shown to enhance catalytic activity by creating more oxygen vacancies and weak basic sites, which improves CO₂ adsorption and activation. bohrium.com Other advanced catalytic systems include those derived from metal-organic frameworks (MOFs), which can achieve high conversion and selectivity at lower temperatures. researchgate.net A titanocene (B72419) catalyst, Cp₂Ti(OTf)₂, has been used effectively for synthesizing urea derivatives from alkyl ammonium (B1175870) carbamates, which are formed from amines and CO₂. nih.gov

The reaction of urea and ethylenediamine is often conducted at elevated temperatures, with the final reaction temperature reaching up to 270°C. google.com While it can be run at atmospheric pressure, operating under pressure allows for higher temperatures (245-275°C) and can accelerate the reaction. googleapis.com The presence of water is a key condition, acting as a moderator to improve yields. googleapis.com

The table below summarizes typical reaction conditions for various synthetic pathways.

| Reactants | Catalyst | Temperature (°C) | Pressure | Key Conditions/Solvents | Source |

| Ethylenediamine + Urea | None | 100 - 270 | Atmospheric or Elevated | Water as moderator | googleapis.comgoogle.com |

| Ethylene Glycol + Urea | La(NO₃)₃ | 140 | Reduced (15 KPa) | Removal of ammonia | scientific.net |

| Ethylene Glycol + Urea | Fe;ZnO-ZIF | 160 | Reduced (160 mmHg) | Stirring at ~950 rpm | acs.org |

| Ethylenediamine + CO₂ | CeO₂ | 140 | 0.3 MPa | 2-Propanol solvent | researchgate.net |

| Ethylenediamine + CO₂ | Zr-doped CeO₂ | 160 | 2 MPa | Methanol solvent | bohrium.com |

| Alkyl Ammonium Carbamate (B1207046) | Cp₂Ti(OTf)₂ | 170 | Sealed Vessel | 1,3-Dimethyl-2-imidazolidinone (DMI) solvent | nih.gov |

| Ethylene Carbonate + Ammonia | None | 200 - 290 | Autogenous | Reaction time 0.5 - 3 hours | google.com |

Elucidation of Reaction Mechanisms in Ethylene Urea Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of ethylene urea. Several plausible mechanisms have been proposed for the different synthetic routes.

For the reaction of ethylene glycol and urea , studies suggest a consecutive mechanism. researchgate.net The first step involves the reaction of urea and ethylene glycol to form a 2-hydroxyethyl carbamate intermediate. researchgate.net This intermediate then undergoes a further reaction, likely a cyclization, to produce ethylene carbonate and ammonia. researchgate.net A related mechanism proposed for ethylene urea formation involves the initial amination of ethylene glycol by decomposition products of urea (ammonia and carbon dioxide) to form ethylenediamine as a key intermediate. sciencemadness.org This ethylenediamine then reacts with urea to form a resinous polymeric intermediate, which upon hydrolysis yields ethylene urea. sciencemadness.org

In the synthesis from ethylenediamine and carbon dioxide over a CeO₂ catalyst, the proposed mechanism involves several steps. researchgate.net First is the formation of carbamic acid and carbamate species on the surface of the CeO₂. researchgate.net This is followed by the decomposition of the carbamic acid to a free amino group and CO₂. researchgate.net A subsequent nucleophilic attack of the amino group on the carbamate species leads to the formation of the cyclic urea. researchgate.net The final step is the desorption of the product and regeneration of the catalyst. researchgate.net For the Cp₂Ti(OTf)₂-catalyzed synthesis from ethylenediamine carbamate, a detailed mechanism has also been proposed, highlighting the role of the titanium complex in facilitating the cyclization. researchgate.net

Formation and Isolation of Ethylene Urea Hemihydrate during Synthesis and Crystallization Processes

Ethylene urea has a tendency to form a hemihydrate, a crystalline solid that incorporates one molecule of water for every two molecules of ethylene urea (C₃H₆N₂O·0.5H₂O). cymitquimica.comtradekey.comrsc.org This form is particularly relevant when the synthesis or purification process involves water.

The formation of this compound is a common observation during the isolation of the product from aqueous solutions. googleapis.comgoogleapis.com When crude ethylene urea is produced, particularly through routes like the reaction of ethylenediamine and urea in the presence of water, the final product is often isolated by crystallization from the aqueous reaction mixture. googleapis.com This process typically yields the hemihydrate, which can contain a mass fraction of water from about 5% to 15%. googleapis.com The lower melting point of the hemihydrate form (around 58°C) compared to the pure, anhydrous form (131°C) makes it a practical solvent for certain applications, such as in urothermal synthesis of metal-organic frameworks. rsc.org

Care must be taken during the final processing steps, such as flaking and packaging, to control humidity if the anhydrous product is desired, as the compound will readily absorb moisture from the air to form the hemihydrate. google.com The hemihydrate appears as a white to beige crystalline powder and is soluble in water. cymitquimica.comlookchem.com

Crystallographic and Supramolecular Architecture of Ethylene Urea Hemihydrate

Advanced Crystal Structure Determination of Ethylene (B1197577) Urea (B33335) Hemihydrate

The structure of the ethylene urea molecule itself consists of a five-membered ring containing two nitrogen atoms and a carbonyl group. The determination of its crystal structure involves the precise localization of all atoms, including the hydrogen atoms, which is critical for understanding the hydrogen bonding network.

Interactive Table: Known Properties of Ethylene Urea and its Hemihydrate

| Property | Value | Source |

| Molecular Formula (Ethylene Urea) | C3H6N2O | chembk.comechemi.com |

| Molecular Formula (Hemihydrate) | C3H8N2O2 | nih.gov |

| Appearance | White to off-white needle crystals | chembk.comechemi.com |

| Melting Point (lit.) | 129-132 °C | chembk.com |

| Flash Point | 265 °C | chembk.comechemi.com |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions within the Hydrate (B1144303) Lattice

The supramolecular architecture of ethylene urea hemihydrate is dominated by an extensive network of hydrogen bonds. researchgate.netumich.edu These non-covalent interactions, where a hydrogen atom is shared between two electronegative atoms (in this case, oxygen and nitrogen), are fundamental to the stability and structure of the crystal lattice. nih.govd-nb.info

In the hydrate lattice, the water molecules play a pivotal role in bridging ethylene urea molecules. The hydrogen bond donor and acceptor sites on the ethylene urea molecule (the N-H groups and the carbonyl oxygen) and the water molecule (O-H groups and the oxygen lone pairs) create a complex and robust three-dimensional network. atamanchemicals.comnih.gov Specifically, the ethylene urea molecule has two hydrogen bond donor sites (the two N-H groups) and one primary hydrogen bond acceptor site (the carbonyl oxygen). atamanchemicals.com The water molecule, with two donor sites and two acceptor sites, acts as a versatile linker.

These hydrogen bonds dictate the packing of the molecules, influencing properties such as melting point, solubility, and mechanical strength. The interactions can be between ethylene urea molecules themselves, between water molecules, and, most importantly, between ethylene urea and water molecules. The formation of these specific hydrogen bonding motifs leads to a highly ordered and stable crystalline structure. nih.govsci-hub.st The analysis of these networks often involves computational methods, such as Hirshfeld surface analysis, to quantify the contributions of different intermolecular interactions. nih.gov

Crystallization Phenomena and Factors Influencing Crystal Habit of this compound

The crystallization of this compound is the process by which molecules arrange themselves into a highly ordered crystal lattice from a solution. This process is typically achieved by creating a supersaturated solution, from which the solid can precipitate. google.com The formation of this compound is noted to occur when ethylene urea is exposed to humid air or crystallized from an aqueous solution. google.com

Several factors can influence the crystallization process and the resulting crystal habit (the external shape of the crystal). These factors include:

Solvent: The choice of solvent can significantly affect solubility and the rate of crystal growth on different crystal faces. researchgate.net

Cooling Rate: The rate at which a solution is cooled can influence the size and number of crystals formed. researchgate.net

Supersaturation: The degree of supersaturation is a driving force for nucleation and crystal growth. researchgate.net

Impurities: The presence of impurities can either inhibit or promote crystal growth on specific faces, thereby altering the crystal habit.

For ethylene urea, crystallization is a key purification step. google.com The tendency of ethylene urea to form a hemihydrate necessitates controlled conditions, such as the exclusion of humid air, if the anhydrous form is desired. google.com The resulting crystal habit, whether it be needle-like, plate-like, or another morphology, can impact bulk properties such as flowability and dissolution rate. nih.gov

Hydrate Stoichiometry and Its Structural Implications in Ethylene Urea Complexes

Hydrate stoichiometry refers to the specific ratio of water molecules to the host molecule in a crystalline hydrate. For this compound, the stoichiometry is 1:2, meaning one water molecule for every two ethylene urea molecules (or 0.5 water molecules per ethylene urea molecule). nih.gov This stoichiometry is a direct consequence of the way the molecules pack together to satisfy the hydrogen bonding requirements in the most energetically favorable manner.

The structural implications of this stoichiometry are profound. The water molecule acts as a "glue," connecting two ethylene urea molecules through a network of hydrogen bonds. This integration of water into the crystal lattice creates a unique structure that is distinct from the anhydrous form. The stoichiometry is not arbitrary; it is determined by the geometric and electronic complementarity between the ethylene urea and water molecules.

In the broader context of urea-based complexes, the stoichiometry of hydration can vary. For instance, some iron(III) urea complexes have been found to be hydrated with three moles of water. acs.org The specific stoichiometry is a critical parameter that defines the identity of the hydrate and has a significant impact on its physical and chemical properties.

Computational Chemistry and Theoretical Modelling of Ethylene Urea Hemihydrate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the electronic structure and conformational preferences of ethylene (B1197577) urea (B33335) hemihydrate. sci-hub.st Methods such as Density Functional Theory (DFT) are employed to determine the equilibrium geometry, electronic properties, and vibrational frequencies of the molecule. nih.govepj-conferences.org These calculations help in understanding the distribution of electron density and the nature of chemical bonds within the ethylene urea and water molecules.

For ethylene urea, conformational analysis reveals the stability of different isomers. researchgate.net The planarity of the urea group is a key feature, and calculations can predict the rotational barriers around the C-N bonds. researchgate.net The electronic structure analysis provides information on the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity. mdpi.com

Table 1: Calculated Electronic Properties of Ethylene Urea

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | Varies with conformation | DFT/B3LYP |

| HOMO-LUMO Gap | ~6-7 eV | DFT |

Note: Specific values can vary depending on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ethylene urea hemihydrate in different environments. rsc.org These simulations model the movement of atoms and molecules over time, providing insights into processes such as hydration, diffusion, and conformational changes. nih.govnih.gov

In the context of this compound, MD simulations can be used to investigate the interactions between ethylene urea and water molecules. rsc.org These simulations can reveal how water molecules are arranged around the ethylene urea molecule and the dynamics of hydrogen bond formation and breakage. nih.govnih.gov This is particularly important for understanding the stability of the hemihydrate form and the role of water in its crystal structure.

MD simulations have been used to study aqueous urea solutions to understand their denaturing effect on proteins, which involves direct and indirect interaction mechanisms. nih.govnih.gov Similar principles apply to understanding the interactions in a concentrated system like a hemihydrate. The simulations can also be used to study the behavior of ethylene urea in different solvent environments or as part of larger molecular assemblies. mdpi.com

Prediction of Intermolecular Interaction Energies and Binding Motifs

The stability of the this compound crystal is determined by a network of intermolecular interactions. Theoretical methods are used to predict the energies of these interactions and to identify the key binding motifs. nih.gov The primary interactions in the hemihydrate are hydrogen bonds between the ethylene urea molecules and the water molecules, as well as between the ethylene urea molecules themselves. mdpi.com

The N-H groups of the ethylene urea act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. The water molecule in the hemihydrate structure acts as both a donor and an acceptor, bridging ethylene urea molecules. rsc.org Quantum chemical calculations on molecular clusters extracted from the crystal structure can provide accurate estimates of these hydrogen bond energies. acs.org The analysis of these interactions helps in understanding the preferred packing arrangements in the solid state. mdpi.com

The "Ethylene-responsive element binding factor-associated amphiphilic repression (EAR) motif" is a concept from biology and not directly relevant to the chemical binding motifs of this compound. nih.gov

Theoretical Approaches to Hydrate (B1144303) Formation Mechanisms

Theoretical models can provide insights into the mechanisms of hydrate formation. For ethylene urea, this involves understanding how the ethylene urea and water molecules come together to form the specific stoichiometry and crystal structure of the hemihydrate. rsc.orgrsc.org

Computational studies can explore the thermodynamics and kinetics of the hydration process. This can involve calculating the free energy of formation of the hydrate from the anhydrous compound and water. Theoretical models like the Korsmeyer-Peppas, Higuchi, and Hixson-Crowell models, while typically used for drug release, can be adapted to describe the dissolution and hydration process of powders. nih.gov

The formation of the hemihydrate is a result of the favorable energetic interactions between ethylene urea and water molecules in a crystalline lattice. rsc.org Urothermal synthesis, a method that uses urea or its derivatives as a solvent, highlights the role of ethylene urea in forming crystalline structures, including its hemihydrate form which has a lower melting point, making it a practical solvent for certain syntheses. rsc.org

Modelling of Crystalline Packing and Lattice Energy

Crystal structure prediction methods explore different possible packing arrangements and rank them based on their calculated lattice energies. The most stable predicted structure can then be compared with experimental X-ray diffraction data. The lattice energy is the energy released when the constituent molecules come together from the gas phase to form the crystal lattice. It is a measure of the strength of the intermolecular forces in the crystal. researchgate.net

The calculation of lattice energy typically involves summing up the interaction energies between a central molecule and all its neighbors in the crystal. researchgate.net These calculations can be performed using force fields or more accurate quantum mechanical methods. researchgate.net Understanding the crystal packing and lattice energy is crucial for explaining the physical properties of this compound, such as its melting point and solubility.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethylene urea |

| This compound |

| Water |

| Formaldehyde (B43269) |

| Mezlocillin |

| Azlocillin |

| Dimethylol ethylene urea |

| Choline chloride |

| Guanine |

| cis-Platin |

Advanced Spectroscopic Characterization for Structural Elucidation

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei (e.g., ¹³C, ¹H, ¹⁵N) in crystalline and amorphous solids. For ethylene (B1197577) urea (B33335) hemihydrate, ssNMR provides critical insights into the molecular structure, polymorphism, and intermolecular interactions that are not accessible in solution-state NMR.

High-resolution spectra are typically obtained using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS). The CP part of the experiment enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant ¹H nuclei, while MAS averages out anisotropic interactions that would otherwise lead to broad, featureless peaks in a static solid sample.

The ¹³C CP/MAS spectrum of ethylene urea hemihydrate is expected to show distinct resonances for the carbonyl carbon (C=O) and the two equivalent methylene (B1212753) carbons (-CH₂-) of the imidazolidinone ring. The exact chemical shifts are highly sensitive to the local electronic environment, which is influenced by crystal packing effects and, crucially, by hydrogen bonding to the water molecules of hydration. researchgate.netresearchgate.net In the solid state, crystallographically non-equivalent molecules within the asymmetric unit can give rise to multiple peaks for chemically equivalent carbons, providing direct evidence of the crystal's packing arrangement. researchgate.net

The chemical shift anisotropy (CSA), which is the orientation-dependence of the chemical shift, can be analyzed from spinning sidebands in MAS spectra recorded at slower spinning speeds. researchgate.net The principal components of the chemical shift tensor derived from this analysis provide detailed information about the electronic structure and symmetry around the nucleus, particularly for the carbonyl carbon, which is highly sensitive to the directionality of hydrogen bonds. researchgate.netresearchgate.net

Table 1: Estimated ¹³C Solid-State NMR Chemical Shifts for this compound

This interactive table provides estimated chemical shift ranges for the carbon nuclei in this compound based on data from anhydrous 2-imidazolidinone and related compounds. Actual values depend on the specific crystalline environment.

| Carbon Atom | Environment | Estimated Chemical Shift (ppm) | Information Gained |

| C=O | Carbonyl | 160 - 165 | Highly sensitive to hydrogen bonding with water and adjacent ethylene urea molecules. |

| -CH₂- | Methylene | 35 - 40 | Influenced by molecular conformation and packing. Splitting may indicate crystallographically non-equivalent molecules. |

Note: Data estimated based on known spectra of anhydrous 2-imidazolidinone and related cyclic ureas. chemicalbook.com

Advanced multi-pulse and multi-dimensional ssNMR experiments can further elucidate structure by correlating different nuclei. For instance, ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments can establish through-space proximities between specific protons and carbons, helping to map the hydrogen-bonding network involving the N-H groups, the carbonyl oxygen, and the water molecules. nationalmaglab.org

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to the molecular vibrations of functional groups and provides direct information about the strength and nature of hydrogen bonds. bdu.ac.inlibretexts.org In this compound, the water molecule and the ethylene urea's carbonyl (C=O) and amine (N-H) groups form an extensive hydrogen-bonding network that defines the crystal structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. bdu.ac.in The key vibrational modes for analyzing hydrogen bonding in this compound are the N-H and C=O stretching frequencies.

N-H Stretching (νNH): In a non-hydrogen-bonded state, the N-H stretching vibration appears at higher frequencies. In the solid state of the hemihydrate, strong N-H···O hydrogen bonds (where the oxygen can be from a carbonyl group or a water molecule) cause a significant redshift (shift to lower wavenumber) and broadening of this band, typically observed in the 3100-3400 cm⁻¹ region. The complexity of this region can indicate the presence of multiple distinct hydrogen bond environments.

C=O Stretching (νC=O): The carbonyl group is a strong hydrogen bond acceptor. The C=O stretching frequency, often referred to as the Amide I band, is highly sensitive to its environment. researchgate.net When the carbonyl oxygen participates in a hydrogen bond (C=O···H-N or C=O···H-O-H), the C=O bond weakens, resulting in a noticeable redshift of its stretching frequency to below 1700 cm⁻¹ compared to a "free" carbonyl. The magnitude of this shift correlates with the strength of the hydrogen bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in its polarizability. youtube.com For this compound, the symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The symmetric N-C-N stretching mode and ring breathing vibrations can provide information about the molecular framework's response to the crystal environment. researchgate.net The C=O and N-H stretching modes are also observable and provide data that complements the IR analysis.

Table 2: Key Vibrational Modes of this compound for Hydrogen Bonding Analysis

This interactive table outlines the principal IR and Raman bands used to characterize the hydrogen-bonding network in this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity | Structural Information |

| O-H Stretch (water) | 3400 - 3600 | Strong in IR and Raman | Indicates the hydrogen bonding environment of the water molecule. |

| N-H Stretch | 3100 - 3400 | Strong in IR | Redshift and broadening indicate the strength and nature of N-H···O hydrogen bonds. |

| C-H Stretch | 2850 - 3000 | IR and Raman | Related to the methylene groups of the ethylene bridge. |

| C=O Stretch (Amide I) | 1640 - 1680 | Very Strong in IR | Redshift from ~1700 cm⁻¹ is a direct measure of C=O hydrogen bond strength. |

| N-H Bend (Amide II) | 1515 - 1600 | Strong in IR | Coupled with C-N stretching; sensitive to the hydrogen-bonded structure. |

| N-C-N Symmetric Stretch | 750 - 800 | Strong in Raman | "Ring breathing" mode, sensitive to the overall crystal packing forces. |

By comparing the vibrational spectra of the hemihydrate with its anhydrous counterpart (2-imidazolidinone), the specific spectral shifts caused by the water of hydration can be isolated, providing a detailed picture of the hydrogen-bonding landscape. researchgate.net

High-Resolution X-ray Diffraction Techniques (Single-Crystal and Powder) for Atomic Precision

Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the gold standard for structural elucidation. An adequate single crystal (typically >0.1 mm) of this compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of discrete spots is measured, and the analysis of their positions and intensities allows for the determination of the unit cell parameters, space group, and the precise location of each atom within the crystal lattice. researchgate.net

While a detailed crystal structure of the hemihydrate form is not publicly available, analysis of the closely related anhydrous form, 2-imidazolidinone, provides a basis for comparison. The anhydrous structure reveals how ethylene urea molecules pack and form hydrogen bonds among themselves. nih.govnih.gov For the hemihydrate, an SCXRD analysis would be expected to reveal:

The exact stoichiometry of ethylene urea to water molecules.

The precise positions of the water molecules within the crystal lattice.

A complete map of the hydrogen-bond network, showing how the water molecule acts as both a hydrogen bond donor and acceptor, linking adjacent ethylene urea molecules.

Subtle changes in the bond lengths and angles of the ethylene urea molecule itself as a result of the different crystalline environment.

Table 3: Representative Crystallographic Data for Anhydrous 2-Imidazolidinone (Ethylene Urea)

This table presents known crystallographic data for the anhydrous form of ethylene urea, which serves as a reference for understanding the structure of the hemihydrate.

| Parameter | Value |

| CCDC Number | 971130 |

| Chemical Formula | C₃H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.66 |

| b (Å) | 10.15 |

| c (Å) | 7.27 |

| β (°) | 105.8 |

| Volume (ų) | 401.9 |

| Z (molecules/unit cell) | 4 |

Source: Cambridge Crystallographic Data Centre (CCDC), based on DOI:10.1107/S0108270113030746. nih.govnih.gov

Powder X-ray Diffraction (PXRD): PXRD is used when suitable single crystals cannot be grown. It is performed on a microcrystalline powder, yielding a diffraction pattern of concentric rings rather than discrete spots. While generally providing less detailed information than SCXRD, PXRD is invaluable as a fingerprinting technique to identify the specific crystalline form (polymorph or hydrate) of a bulk sample. It is crucial for studying phase transitions, such as the dehydration of the hemihydrate to the anhydrous form upon heating, by monitoring changes in the diffraction pattern. mdpi.comresearchgate.net

Other Advanced Spectroscopic Methods for Probing Molecular Interactions and Dynamics

While XRD provides a static picture of the crystal structure, other advanced methods can probe the dynamic behavior of molecules in the solid state. Neutron scattering techniques are particularly powerful for studying hydrated crystals like this compound.

Neutron Diffraction: Neutron diffraction is analogous to X-ray diffraction but uses a beam of neutrons instead of X-rays. Because neutrons scatter from atomic nuclei rather than electrons, this technique has a key advantage: it can determine the positions of light atoms, especially hydrogen, with much higher precision than XRD. mdpi.com A neutron diffraction study of this compound would provide highly accurate locations for all hydrogen atoms, yielding a definitive and unambiguous picture of the hydrogen-bonding network, including precise O-H and N-H bond lengths and H···O hydrogen bond distances. mdpi.com

Inelastic and Quasielastic Neutron Scattering (INS and QENS): These techniques measure the energy exchanged between neutrons and the sample, providing information about molecular motions.

Inelastic Neutron Scattering (INS): INS is a form of vibrational spectroscopy that is highly sensitive to the motions of hydrogen atoms. nih.govacs.org It can probe low-frequency vibrations, such as the librational (rocking) and translational motions of the water molecules and the ethylene urea molecules within the crystal lattice. acs.org These motions are directly related to the intermolecular forces, particularly the hydrogen bonds, that hold the crystal together. nih.govacs.org

Quasielastic Neutron Scattering (QENS): QENS is used to study slower, diffusive-type motions, such as molecular reorientations or jumps between lattice sites. In the context of this compound, QENS could potentially detect rotational jumps of the water molecules or subtle dynamic disorder within the crystal structure, providing a more complete picture of the molecular dynamics that complements the static view from diffraction methods.

Chemical Reactivity and Derivatization Studies of Ethylene Urea

Mechanistic Investigations of Ethylene (B1197577) Urea (B33335) Transformations

The chemical transformations of ethylene urea are governed by the reactivity of its functional groups: the two secondary amine (-NH-) groups and the carbonyl (-C=O) group. The lone pair of electrons on the nitrogen atoms makes them nucleophilic, while the carbonyl carbon is electrophilic. atamankimya.comatamanchemicals.com This dual reactivity allows ethylene urea to participate in a variety of reactions, including nucleophilic additions, substitutions, and cyclizations. atamankimya.com

Mechanistic studies have explored reactions such as the transesterification of urea with ethylene glycol to produce ethylene carbonate, a process where related intermediates are formed. acs.orgnih.govresearchgate.net In these reactions, the urea nitrogen acts as a nucleophile, attacking an electrophilic carbon. While not a direct transformation of ethylene urea, these studies provide insight into the fundamental reactivity of the urea moiety in a related chemical environment. Lewis acid catalysts, for instance, have been shown to activate the carbonyl group, making the carbon center more electron-deficient and susceptible to nucleophilic attack. acs.orgnih.gov

The reaction of ethylene urea with α-diketones has also been investigated. In strongly acidic solutions, condensation products can form, which may subsequently undergo dehydration and rearrangement to yield highly colored products. rsc.org This reactivity highlights the role of the N-H protons and the potential for the urea nitrogens to participate in condensation reactions. Furthermore, ethylene urea is utilized in palladium-catalyzed reactions to form C-N bonds with heteroaromatic compounds and to activate the oxidative amidation of alkenes. atamankimya.com

Synthesis and Structural Characterization of Novel Ethylene Urea Derivatives

The synthesis of ethylene urea itself can be achieved through several routes, providing a foundation for its subsequent derivatization. Common industrial methods include the reaction of ethylenediamine (B42938) with urea or carbon dioxide at elevated temperatures and pressures. google.comsciencemadness.orggoogle.comgoogle.comacs.org Alternative syntheses start from ethylene glycol and urea or ethylene carbonate and ammonia (B1221849). google.comsciencemadness.org

A primary route for creating novel derivatives involves the reaction of the N-H groups of the ethylene urea ring. A significant class of derivatives are the N-hydroxymethyl and N-alkoxymethyl compounds. For instance, N,N'-bis(hydroxymethyl)ethyleneurea is synthesized by the reaction of ethylene urea with formaldehyde (B43269) in the presence of a base. google.comatamanchemicals.com This derivative is a key intermediate in the production of resins used for treating textiles to impart wrinkle resistance. atamanchemicals.comwikipedia.org

The N,N'-bis(hydroxymethyl)ethyleneurea can be further etherified by reaction with alcohols in an acidic medium to produce N,N'-bis(alkoxymethyl)ethyleneureas. google.com The structural characterization of these derivatives is typically performed using spectroscopic methods and elemental analysis.

Another class of derivatives includes N,N'-disubstituted ureas, which can be synthesized from ethylene carbonate and primary amines using catalysts like calcium oxide. researchgate.net The proposed mechanism involves the initial reaction between ethylene carbonate and an amine to form a carbamate (B1207046) intermediate, which then reacts with another amine molecule to yield the disubstituted urea. researchgate.net More complex derivatives, such as bi-dihydroxy ethylene urea, have been synthesized from glyoxal (B1671930) and urea, offering novel crosslinking agents. google.com

Below is a table summarizing the synthesis of some key ethylene urea derivatives.

| Derivative Name | Starting Materials | Reagents/Conditions | Reference |

| N,N'-bis(hydroxymethyl)ethyleneurea | Ethylene urea, Formaldehyde (or Paraformaldehyde) | Methanol, Base (e.g., NaOH), ~50°C | google.com |

| N,N'-bis(methoxymethyl)ethyleneurea | N,N'-bis(hydroxymethyl)ethyleneurea, Methanol | Acid catalyst, Heat | google.com |

| N,N'-bis(butoxymethyl)ethyleneurea | Ethylene urea, Formaldehyde, Butanol | Base (NaOH), then Acid, 50-65°C | google.com |

| Bi-dihydroxy ethylene urea | Glyoxal, Urea | Basic catalyst | google.com |

Role of Ethylene Urea in Supramolecular Reactivity and Self-Assembly

The urea functional group is an excellent motif for directing self-assembly processes due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). jst.go.jp This allows for the formation of strong and directional hydrogen bonds, leading to the creation of well-ordered supramolecular architectures. The ethylene bridge in ethylene urea and its oligomers introduces conformational constraints that influence the geometry of these assemblies.

Research on ethylene-bridged oligoureas has demonstrated their capacity to act as dynamic foldamers. rsc.org These molecules can form coherent chains of intramolecular hydrogen bonds. The directionality of this hydrogen bond chain can be controlled by terminal functional groups and intermolecular interactions. rsc.org These oligoureas self-assemble through head-to-tail hydrogen bonding to form higher-order structures such as supramolecular "nanorings" or helical chains. rsc.org This self-assembly is a cooperative process, where the formation of one intermolecular hydrogen bond promotes the formation of the next. rsc.org

The ethylene urea moiety is integral to these structures. The gauche conformation of the N-C-C-N ethylene bridge is crucial for positioning the urea groups to form the desired hydrogen-bonding networks, which can lead to complex chiral structures. usc.edu.aunih.govacs.org The hydrogen bonds within these assemblies are robust, with average H···O distances of approximately 2.20 Å and N–H···O angles around 150°. nih.govacs.org The stability and dynamic nature of these hydrogen-bonded networks are sensitive to the solvent environment; coordinating solvents can disrupt the self-assembly process. rsc.orgusc.edu.au

The principle of using the urea group for creating supramolecular structures has been extended to the development of supramolecular gels. jst.go.jpnih.gov Imidazolidinyl urea has been specifically used as a reinforcing factor in the construction of hydrogen-bonded supramolecular hydrogels, highlighting the structural importance of the ethylene urea core in creating stable, extended networks. rsc.org

Hydrolysis and Degradation Pathways of Ethylene Urea and its Hydrates

Ethylene urea is generally stable under standard conditions of temperature and pressure. atamankimya.comsolubilityofthings.comcdhfinechemical.comchemicalbook.com However, it is susceptible to degradation under specific chemical conditions. The compound can react with strong acids, strong bases, and oxidizing agents. atamankimya.comchemicalbook.com The hydrolysis of the cyclic amide linkages is a potential degradation pathway, particularly under harsh acidic or basic conditions, which would lead to the opening of the imidazolidinone ring. This would ultimately yield ethylenediamine and carbon dioxide or its derivatives.

The degradation of ethylene urea is also relevant in environmental contexts, as it is a known metabolite and decomposition product of ethylenebis(dithiocarbamate) (B1227036) (EBDC) fungicides. atamankimya.comatamanchemicals.com Its presence in the environment is linked to the breakdown of these agricultural chemicals. One source suggests that ethylene urea reacts with water molecules to form hydrogen peroxide and molecular oxygen, though this is an atypical reaction for a cyclic urea and requires further substantiation. atamankimya.comatamanchemicals.com

Under thermal stress at high temperatures (e.g., above 290°C), decomposition of ethylene urea can occur. google.com The decomposition products upon heating are reported to include nitrogen oxides, carbon monoxide, and carbon dioxide. chemicalbook.com The stability of the hemihydrate form would be limited by temperature, with the water of hydration likely being lost upon heating before the molecule itself decomposes.

Advanced Topics in Ethylene Urea Hemihydrate Research

Principles of Crystal Engineering Applied to Ethylene (B1197577) Urea (B33335) and its Hydrates

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. usherbrooke.ca The principles of this discipline are particularly relevant to understanding the structure of ethylene urea and its hydrates. The primary intermolecular forces at play are hydrogen bonds, which dictate the assembly of molecules into a crystalline lattice. usherbrooke.caucl.ac.uk

In the context of ethylene urea hemihydrate, the urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). tue.nlnih.gov This allows for the formation of robust and directional hydrogen-bonded networks. The presence of water molecules in the hemihydrate structure introduces additional hydrogen bonding capabilities, acting as a bridge or linker between ethylene urea molecules. This often results in more complex and stable crystalline frameworks. ucl.ac.uk

A key principle in crystal engineering is the concept of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. ucl.ac.uk In urea-based systems, a common motif is the one-dimensional tape or ribbon structure, formed through bifurcated N-H···O hydrogen bonds between urea molecules. researchgate.net However, the final crystal structure is a delicate balance of various competing interactions, including van der Waals forces and steric effects. acs.org The specific arrangement of ethylene urea and water molecules in the hemihydrate crystal lattice will be the one that achieves the most thermodynamically stable packing.

The application of crystal engineering principles allows researchers to predict and potentially control the crystal structure of ethylene urea hydrates. By introducing subtle modifications to the molecular structure or by co-crystallizing with other molecules, it may be possible to generate novel solid-state forms with tailored properties, such as altered solubility or stability.

Table 1: Key Intermolecular Interactions in this compound Crystal Engineering

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

| Hydrogen Bond | Urea N-H | Urea C=O | Formation of primary structural motifs (e.g., tapes, sheets) |

| Hydrogen Bond | Urea N-H | Water Oxygen | Integration of water into the crystal lattice |

| Hydrogen Bond | Water O-H | Urea C=O | Bridging between ethylene urea molecules |

| van der Waals Forces | All atoms | All atoms | Overall packing efficiency and stability |

Supramolecular Self-Assembly and Higher-Order Structures (e.g., Nanorings, Helical Chains)

The ability of urea derivatives to form strong, directional hydrogen bonds drives their self-assembly into well-defined, higher-order supramolecular structures. Research into ethylene-bridged oligoureas has demonstrated the formation of remarkable architectures such as nanorings and helical chains. nih.gov These complex assemblies are not random but are the result of specific, cooperative intermolecular interactions.

In one study, ethylene-bridged oligoureas were shown to self-assemble in a head-to-tail fashion. nih.gov The specific outcome of this assembly process was highly dependent on the terminal groups of the oligomer chain. For instance, monomers with a benzyl (B1604629) urea terminus were found to assemble into discrete nanorings. nih.gov In these structures, six individual bis-urea molecules associate to form a cyclic, hydrogen-bonded macrocycle. nih.gov

These findings highlight the potential for ethylene urea and its derivatives to act as versatile building blocks in the bottom-up construction of complex nanostructures. The principles governing this self-assembly can be harnessed to create novel materials with functions derived from their precisely organized architectures.

Table 2: Supramolecular Architectures of Ethylene-Bridged Oligoureas

| Terminal Group | Resulting Supramolecular Structure | Description |

| Benzyl urea | Nanorings | Cyclic assemblies of six bis-urea molecules linked by head-to-tail hydrogen bonds. nih.gov |

| N-ethyl urea | Helical Chains | Extended, continuous chains of hydrogen-bonded urea units forming a helical structure. nih.gov |

Investigation of Intermolecular Communication and Allosteric Effects in Urea-Based Systems

The self-assembly of urea-based systems is often not a simple stepwise process but involves cooperativity and allosteric effects, where binding at one site influences binding at another. This "intermolecular communication" is crucial for the formation of stable, higher-order structures. nih.gov

In the self-assembly of ethylene-bridged oligoureas, the process is characterized by a cascade of cooperative positive allostery. nih.gov This means that the formation of each intermolecular hydrogen bond at the end of the chain makes the next binding event more favorable. This allosteric effect propagates along the chain, switching the native hydrogen bond directionality of the monomers and promoting further assembly into either nanorings or helical chains. nih.gov This cooperative mechanism leads to a sharper transition from monomers to long supramolecular polymers compared to systems without such communication. acs.org

Theoretical Aspects of Hydrate (B1144303) Inhibition Mechanisms Involving Ethylene Urea Analogs (Focus on structural and mechanistic inhibition)

Gas hydrates, or clathrates, are ice-like crystalline solids that can form in oil and gas pipelines, leading to blockages. bohrium.comdntb.gov.ua Chemical inhibitors are used to prevent their formation. These are broadly classified as thermodynamic hydrate inhibitors (THIs) and kinetic hydrate inhibitors (KHIs). mdpi.comresearchgate.net Ethylene urea and its analogs are primarily considered for their potential as KHIs.

Structural Inhibition: The mechanism of kinetic inhibition does not alter the thermodynamics of hydrate formation but rather delays the nucleation and/or slows the growth of hydrate crystals. dntb.gov.uamdpi.com KHIs are typically polymers that possess structural features enabling them to interact with the nascent hydrate crystals. The theoretical basis for this interaction is often described as a "lock-and-key" mechanism. bohrium.com Ethylene urea analogs, with their ability to form hydrogen bonds, could theoretically adsorb onto the surface of a forming hydrate crystal. The cyclic structure and the arrangement of hydrogen bond donors and acceptors in ethylene urea could allow it to fit into or disrupt the water cages that make up the hydrate lattice. By pinning the crystal surface in this way, the inhibitor blocks sites for further growth, effectively arresting the development of a large, problematic hydrate plug. acs.org

Mechanistic Inhibition: From a mechanistic standpoint, the inhibitor's role is to interfere with the molecular self-organization of water and gas molecules into the clathrate structure.

Nucleation Inhibition: Ethylene urea analogs in solution could disrupt the local ordering of water molecules that precedes nucleation, making it more difficult for a critical nucleus to form.

Growth Inhibition: Once a small crystal has formed, the inhibitor molecules adsorb onto its surface. The hydrocarbon portions of the inhibitor can create a steric barrier, preventing guest gas molecules from being encapsulated, while the hydrogen-bonding groups anchor the molecule to the water lattice. This surface adsorption is believed to be the dominant mechanism for many KHIs. acs.org

The effectiveness of an ethylene urea analog as a KHI would theoretically depend on factors such as its molecular geometry, hydrophobicity, and the specific arrangement of its hydrogen-bonding sites, which would determine how well it can recognize and bind to the specific crystal faces of the forming gas hydrate.

Q & A

Q. What established methods are used for synthesizing ethylene urea hemihydrate in laboratory settings?

this compound is commonly synthesized via solvothermal or ultrasound-assisted methods. In solvothermal synthesis, precursors like metal salts and organic ligands are mixed in this compound–ethanol solvents and heated (e.g., 140°C for 7 days). Ultrasound methods reduce reaction time (ambient temperature, 30–60 minutes) and improve crystallinity by promoting homogeneous nucleation . Researchers should compare reaction efficiency, crystallinity (via XRD), and environmental impact (e.g., ethanol as a greener solvent) when selecting a method.

Q. What characterization techniques are critical for analyzing the crystalline structure of this compound?

X-ray diffraction (XRD) is essential for identifying crystalline phases, while thermogravimetric analysis (TGA) quantifies hydration states by measuring mass loss during thermal decomposition. Differential scanning calorimetry (DSC) complements XRD to study phase transitions (e.g., dehydration to anhydrous forms). For example, augmented alternating least-squares (ALS) regression can decompose overlapping XRD-DSC data to resolve multi-stage crystallization processes .

Q. How can researchers assess the purity of this compound in synthesized samples?

Purity is evaluated using scanning electron microscopy (SEM) for morphological consistency and TGA for thermal stability. Complexometric titration or X-ray fluorescence (XRF) quantifies calcium sulfate hemihydrate content, with regression analysis correlating setting time and purity (e.g., R² > 0.95 in datasets of 75 samples) . Impurities like residual solvents are detectable via Fourier-transform infrared spectroscopy (FTIR).

Q. What role does this compound play in synthesizing bimetallic zeolitic imidazolate frameworks (ZIFs)?

this compound acts as a solvent and structure-directing agent in ZIF synthesis. For CuCo-ZIFs, it facilitates coordination of 2-methylimidazole ligands with metal ions under solvothermal conditions. Ultrasound methods in ethanol yield higher surface area (e.g., 1,200 m²/g) and reduced synthesis time compared to traditional solvents like DMF .

Advanced Research Questions

Q. How should researchers design experiments to optimize this compound synthesis under variable solvent conditions?

A factorial design of experiments (DoE) is recommended to test variables like solvent ratio (ethylene urea/water), temperature, and reaction time. For example, Response Surface Methodology (RSM) can model interactions between parameters and predict optimal conditions (e.g., 60% ethylene urea, 120°C, 6 hours for maximum yield). Replication and control groups (e.g., pure ethanol vs. mixed solvents) ensure reproducibility .

Q. What methodologies address contradictions in reported physicochemical properties of this compound across studies?

Discrepancies in hydration states or thermal stability often arise from differing synthesis conditions. Researchers should:

Q. How can multi-stage crystalline transformations in this compound be analyzed using simultaneous DSC-XRD measurements?

Simultaneous DSC-XRD captures real-time phase changes. For example, augmented ALS regression decomposes overlapping peaks into constituent XRD patterns (e.g., sesquihydrate → hemihydrate → anhydrous). This method revealed that linear poly(ethylene imine) films transition through hemihydrate intermediates during dehydration . Calibration with known standards improves accuracy.

Q. What experimental strategies mitigate the impact of solvent composition on this compound’s stability?

Solvent polarity and hydrogen-bonding capacity influence hydration kinetics. Controlled humidity chambers or ionic additives (e.g., Na₂SO₄) stabilize hemihydrate phases. In gypsum systems, sulfate ions delay anhydrite formation by 20–30 minutes at 80°C, a principle applicable to ethylene urea systems .

Q. How can reproducibility challenges in this compound-based studies be addressed?

Standardize protocols for:

Q. What advanced statistical methods interpret thermal analysis data for this compound?

Multivariate curve resolution (MCR) and principal component analysis (PCA) deconvolute overlapping DSC/TGA signals. For instance, MCR applied to DSC-XRD data identified three distinct dehydration steps in hemihydrate systems, with activation energies calculated via Kissinger analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.